molecular formula C12H16N2O3S2 B2952861 3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine CAS No. 1351630-42-6

3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine

Cat. No. B2952861
CAS RN: 1351630-42-6
M. Wt: 300.39
InChI Key: KUGBNGNPMZSWNP-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2(3H)-imine is a class of organic compounds that contain a benzene ring fused to a thiazole ring . These compounds are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of benzo[d]thiazol-2-ylphosphonates, which are similar to the compound you mentioned, has been achieved through a copper (II)-catalyzed cascade Csp2–P/C–C bond formation in o-haloaryl isothiocyanates with organophosphorus esters .


Molecular Structure Analysis

The molecular structure of benzo[d]thiazol-2(3H)-imine compounds is characterized by a benzene ring fused to a thiazole ring . The exact structure would depend on the specific substituents attached to the core structure.


Chemical Reactions Analysis

A temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO has been developed to access benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazol-2(3H)-imine compounds would depend on the specific substituents attached to the core structure. Some of these compounds have been found to exhibit fluorescence properties .

Scientific Research Applications

Catalysis and Synthesis

The synthesis of benzimidazole derivatives is facilitated by ionic liquid catalysts, indicating a potential application in catalyzing reactions involving benzo[d]thiazol derivatives (Khazaei et al., 2011). These catalysts efficiently catalyze condensation reactions at room temperature, suggesting a route for synthesizing compounds like 3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine under mild conditions.

Biological Activity

Several studies focus on the biological activity of benzo[d]thiazol derivatives. For example, certain derivatives have been explored for their antimicrobial properties, indicating that structurally similar compounds might possess biological activities worth investigating (Uma et al., 2017).

Photodynamic Therapy

Compounds with benzo[d]thiazol moieties have been studied for their potential in photodynamic therapy applications. A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base highlighted their high singlet oxygen quantum yield, making them promising candidates for cancer treatment (Pişkin et al., 2020).

Antioxidant Capacity

The antioxidant capacity of compounds is a critical area of research, relevant to understanding the potential health benefits and chemical properties of new compounds. The ABTS/PP decolorization assay provides a method to assess the antioxidant capacity, which could be applicable to studying the antioxidant properties of benzo[d]thiazol derivatives (Ilyasov et al., 2020).

Mechanism of Action

While the mechanism of action can vary depending on the specific compound and its biological target, some benzo[d]thiazol-2(3H)-imine derivatives have been found to inhibit topoisomerase I, a key enzyme involved in DNA replication .

Safety and Hazards

The safety and hazards associated with benzo[d]thiazol-2(3H)-imine compounds would depend on the specific compound. Some derivatives have been found to exhibit cytotoxicity against certain cancer cell lines .

Future Directions

Future research in this area could focus on exploring the diverse biological activities of benzo[d]thiazol-2(3H)-imine compounds and developing new synthetic methods to access these compounds .

properties

IUPAC Name

3-(2-ethoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S2/c1-3-17-7-6-14-10-5-4-9(19(2,15)16)8-11(10)18-12(14)13/h4-5,8,13H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGBNGNPMZSWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine

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